Holmium acetate hydrate

Description

Properties

Molecular Formula |

C6H14HoO7 |

|---|---|

Molecular Weight |

363.10 g/mol |

IUPAC Name |

acetic acid;holmium;hydrate |

InChI |

InChI=1S/3C2H4O2.Ho.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |

InChI Key |

AFKXFOONUDALJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Ho] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Holmium Acetate Hydrate from Holmium Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of holmium acetate hydrate from holmium oxide. Holmium-containing compounds are of increasing interest in various fields, including as precursors for catalysts, in the manufacturing of specialty glasses and lasers, and for potential applications in drug development. This document outlines the core chemical principles, a detailed experimental protocol, and key characterization data for the successful synthesis and verification of this compound.

Introduction

This compound (Ho(CH₃COO)₃·xH₂O) is a water-soluble salt of the rare earth element holmium. The synthesis from its oxide is a common and straightforward method, relying on the acid-base reaction between holmium oxide and acetic acid. From aqueous solutions, holmium acetate typically crystallizes as a tetrahydrate (Ho(CH₃COO)₃·4H₂O).[1] This guide focuses on the preparation of this hydrated form.

Chemical Principles

The synthesis of holmium acetate from holmium oxide is based on the reaction of a basic oxide with an acid to form a salt and water. The balanced chemical equation for this reaction is:

Ho₂O₃ + 6CH₃COOH → 2Ho(CH₃COO)₃ + 3H₂O [1][2]

This stoichiometry indicates that one mole of holmium oxide reacts with six moles of acetic acid to produce two moles of holmium acetate.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of holmium acetate tetrahydrate.

Materials and Equipment

Materials:

-

Holmium (III) oxide (Ho₂O₃), 99.9%+ purity

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Filter paper

Equipment:

-

Beaker

-

Magnetic stirrer with heating mantle

-

Stir bar

-

Graduated cylinders

-

Watch glass

-

Buchner funnel and flask

-

Vacuum source

-

Drying oven or desiccator

Detailed Methodology

-

Reagent Preparation: Prepare a 70% (v/v) acetic acid solution by carefully adding 70 mL of glacial acetic acid to 30 mL of deionized water.

-

Reaction Setup: Place a beaker containing the 70% acetic acid solution on a magnetic stirrer with a heating mantle.

-

Dissolution of Holmium Oxide: Gently heat the acetic acid solution to approximately 80-90°C with continuous stirring.

-

Addition of Holmium Oxide: Slowly and portion-wise add the holmium oxide powder to the hot acetic acid solution.[1] The oxide will gradually dissolve.

-

Reaction Completion: Continue heating and stirring until all the holmium oxide has dissolved, resulting in a clear, pale yellow solution. This may take 1-2 hours.

-

Filtration: If any unreacted solid remains, hot-filter the solution through a pre-heated Buchner funnel to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. This compound crystals will precipitate out of the solution. For enhanced crystallization, the solution can be further cooled in an ice bath.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any residual acetic acid.

-

Drying: Dry the crystals in a drying oven at a low temperature (e.g., 40-50°C) or in a desiccator over a suitable drying agent to obtain the final product.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product.

| Reactant Properties | |

| Compound | Holmium (III) Oxide (Ho₂O₃) |

| Molar Mass | 377.86 g/mol |

| Appearance | Pale yellow powder |

| Solubility in Water | Insoluble |

| Solubility in Acetic Acid | Soluble with reaction |

| Product Properties | |

| Compound | Holmium (III) Acetate Tetrahydrate (Ho(CH₃COO)₃·4H₂O) |

| Molar Mass | 414.12 g/mol [1] |

| Appearance | Pale yellow crystals[1] |

| Crystal System | Triclinic[1] |

| Solubility in Water | Soluble[2] |

| Decomposition of Hydrate | Decomposes at elevated temperatures[2] |

| Stoichiometric Data for the Synthesis of 100g of Holmium Acetate Tetrahydrate | |

| Holmium (III) Oxide (Ho₂O₃) | 45.62 g[1] |

| 70% Acetic Acid (CH₃COOH) | 62.15 g[1] |

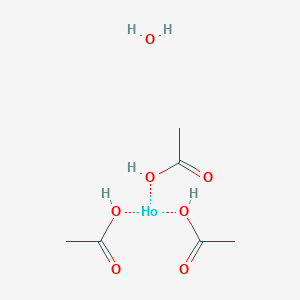

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from holmium oxide.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound from holmium oxide. The presented methodology, supported by quantitative data and a clear workflow diagram, is intended to enable researchers, scientists, and professionals in drug development to reliably produce this holmium salt for their applications. Adherence to standard laboratory safety procedures is essential when carrying out this synthesis.

References

Crystal Structure of Holmium Acetate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of holmium acetate hydrate. The information presented is curated for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the solid-state properties of this compound. This document summarizes key crystallographic data, details experimental protocols for its synthesis and analysis, and visualizes the experimental workflow.

Introduction

This compound, a salt of the rare earth element holmium, is a crystalline solid with applications in various fields, including as a precursor for the synthesis of other holmium-containing materials. Understanding its crystal structure is fundamental to controlling its properties and reactivity. This guide focuses on the tetrahydrate form, which is the most common hydrated species for holmium acetate.

Crystal Structure and Physicochemical Properties

Holmium acetate tetrahydrate, with the chemical formula Ho(CH₃COO)₃·4H₂O, is known to crystallize as a dimer, [Ho(CH₃COO)₃(H₂O)₂]₂·4H₂O. It belongs to a series of isostructural tetrahydrates formed by the later lanthanide elements (Samarium to Lutetium).

Crystallographic Data

The crystal structure of holmium acetate tetrahydrate has been determined by single-crystal X-ray diffraction. While a specific crystallographic information file (CIF) for the holmium compound is not publicly available, its structure can be reliably inferred from the detailed studies of its isostructural analogues, particularly the samarium (Sm) and lutetium (Lu) acetate tetrahydrates. The compound crystallizes in the triclinic space group P-1.

Table 1: Crystallographic Data for Holmium Acetate Tetrahydrate (Inferred from Isostructural Series)

| Parameter | Value |

| Empirical Formula | C₆H₁₇HoO₁₀ |

| Formula Weight | 414.14 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | ~9.2 Å |

| b | ~10.4 Å |

| c | ~8.8 Å |

| α | ~114° |

| β | ~92° |

| γ | ~118° |

| Volume | ~650 ų |

| Z | 2 (dimeric units) |

| Density (calculated) | ~2.11 g/cm³ |

Note: The unit cell parameters are estimations based on the trend observed in the isostructural series from Samarium to Lutetium.

Coordination Environment of the Holmium Ion

In the dimeric structure, each holmium(III) ion is coordinated to eight oxygen atoms. Six of these oxygen atoms are from bridging and bidentate acetate ligands, and two are from water molecules. The coordination polyhedron around the holmium ion can be described as a distorted square antiprism. The two holmium centers in the dimer are bridged by four acetate ligands.

Experimental Protocols

Synthesis and Crystallization of Holmium Acetate Tetrahydrate

High-quality single crystals of holmium acetate tetrahydrate suitable for X-ray diffraction can be obtained by the following procedure:

-

Preparation of Holmium Acetate Solution: Dissolve a stoichiometric amount of holmium(III) oxide (Ho₂O₃) in a slight excess of dilute acetic acid (CH₃COOH, ~5-10% in deionized water). The mixture should be gently heated (50-60 °C) and stirred until the oxide is completely dissolved. The pH of the resulting solution should be maintained between 4 and 5 to prevent the formation of basic salts.

-

Filtration: Filter the warm solution to remove any unreacted oxide or other insoluble impurities.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. Single crystals can be grown by slow evaporation of the solvent at a constant temperature (e.g., in a desiccator over a mild drying agent or in a temperature-controlled environment). The formation of well-defined, pinkish crystals should be observed over several days to weeks.

Single-Crystal X-ray Diffraction Analysis

The crystal structure determination of holmium acetate tetrahydrate is performed using single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential solvent loss. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A full sphere of diffraction data is collected by rotating the crystal.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on the acetate ligands and coordinated water molecules can be located in the difference Fourier map and refined with appropriate restraints.

Thermal Analysis

The thermal decomposition of holmium acetate tetrahydrate provides information about its thermal stability and the nature of its hydrated water molecules. The decomposition proceeds through several steps.

Table 2: Thermal Decomposition Stages of Holmium Acetate Tetrahydrate

| Temperature Range (°C) | Mass Loss (%) | Description |

| 80 - 150 | ~8.7 | Loss of the four non-coordinating water molecules of crystallization. |

| 150 - 250 | ~8.7 | Loss of the four coordinated water molecules. |

| > 300 | > 40 | Decomposition of the anhydrous holmium acetate to form holmium oxide (Ho₂O₃) via intermediate oxo-acetates. |

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis of this compound.

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.

Caption: Logical relationship of components in the this compound crystal structure.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of holmium acetate tetrahydrate. The crystallographic data, based on its isostructural relationship with other late lanthanide acetate tetrahydrates, reveals a dimeric structure with eight-coordinate holmium ions. The detailed experimental protocols for synthesis and single-crystal X-ray diffraction, along with the thermal analysis data, offer a comprehensive resource for researchers. The provided visualizations of the experimental workflow and structural relationships serve to further clarify the key aspects of the analysis of this compound. This information is critical for the rational design and synthesis of new holmium-based materials and for understanding the solid-state behavior of this important compound.

In-Depth Technical Guide to the Thermal Decomposition Pathway of Holmium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of holmium acetate hydrate (Ho(CH₃COO)₃·xH₂O), a process critical for the synthesis of holmium-based materials used in ceramics, glass, phosphors, and medical applications. This document details the stepwise degradation, intermediate products, and gaseous byproducts, supported by quantitative data and detailed experimental protocols.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that begins with dehydration, followed by the decomposition of the anhydrous acetate into various intermediates, and ultimately yields holmium(III) oxide (Ho₂O₃) at elevated temperatures. The precise nature and temperature ranges of these transformations are crucial for controlling the properties of the final oxide material.

The decomposition pathway can be summarized as follows:

-

Dehydration: The initial phase involves the loss of water molecules. For holmium acetate hemiheptahydrate, this occurs in two stages, first forming a hemihydrate at approximately 105°C, which then becomes anhydrous at around 135°C[1].

-

Decomposition of Anhydrous Acetate: Following dehydration, the anhydrous holmium acetate decomposes into a series of intermediate compounds.

-

Formation of Holmium(III) Oxide: The final step is the formation of crystalline holmium(III) oxide at temperatures around 590°C[1].

The following diagram illustrates the key stages of the thermal decomposition of this compound.

Quantitative Data

The following table summarizes the key temperature ranges and corresponding events in the thermal decomposition of this compound, based on available literature. It is important to note that the exact temperatures and mass losses can vary depending on the specific hydrate and experimental conditions such as heating rate and atmosphere.

| Temperature Range (°C) | Intermediate/Final Product | Gaseous Products Evolved |

| ~105 | Ho(CH₃COO)₃·0.5H₂O | H₂O |

| ~135 | Ho(CH₃COO)₃ (Anhydrous) | H₂O |

| >135 | Ho(OH)(CH₃COO)₂ | Acetic Acid, Ketene, Acetone |

| Further Heating | HoO(CH₃COO) | H₂O, CO₂ |

| Further Heating | Ho₂O₂CO₃ | CO₂ |

| ~590 | Ho₂O₃ | CO₂ |

Experimental Protocols

The data presented in this guide are typically obtained through a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

-

Instrument: A simultaneous TGA/DSC instrument is used to measure changes in mass and heat flow as a function of temperature.

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically flowing nitrogen or air at a rate of 20-50 mL/min, to study the decomposition in an inert or oxidative environment, respectively.

-

Heating Program: The sample is heated from ambient temperature to approximately 800-1000°C at a constant heating rate, commonly 10°C/min.

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature, from which the temperature ranges of decomposition steps are determined. The DSC curve shows endothermic and exothermic events associated with dehydration, decomposition, and phase transitions.

Evolved Gas Analysis (EGA) via TGA-FTIR/MS

-

Coupling: The outlet of the TGA furnace is connected to an FTIR spectrometer or a mass spectrometer via a heated transfer line (typically maintained at ~200°C to prevent condensation of evolved gases).

-

FTIR Analysis: The evolved gases pass through an IR gas cell, and spectra are collected continuously. The characteristic absorption bands in the IR spectra allow for the identification of functional groups and, therefore, the specific gaseous products (e.g., H₂O, CO₂, acetic acid).

-

MS Analysis: The evolved gases are introduced into the ion source of the mass spectrometer. The resulting mass-to-charge ratio data provides information on the molecular weight of the evolved species, aiding in their identification.

The following diagram illustrates a typical experimental workflow for the analysis of the thermal decomposition of this compound.

References

In-Depth Technical Guide to the TGA-DSC Analysis of Holmium Acetate Hydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric (TGA) and differential scanning calorimetry (DSC) analysis of holmium acetate hydrate crystals. It details the experimental protocols, thermal decomposition pathways, and quantitative data interpretation essential for researchers in materials science, chemistry, and pharmaceutical development.

Introduction

This compound (Ho(CH₃COO)₃ · xH₂O) is a lanthanide salt with applications in ceramics, glass, and as a dopant in lasers.[1] Its thermal stability and decomposition characteristics are critical parameters for its synthesis, processing, and application. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful analytical techniques used to investigate the thermal behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. This guide elucidates the multi-step thermal decomposition of this compound, providing a detailed analysis of the associated mass losses and thermal events.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process involving dehydration and the subsequent breakdown of the anhydrous salt into various intermediates before finally yielding holmium oxide. The generally accepted decomposition pathway for holmium acetate hemiheptahydrate (a common hydrated form) is as follows[1]:

-

Dehydration: The initial stages involve the loss of water molecules to form the anhydrous holmium acetate. This typically occurs in steps, with the formation of a hemihydrate at around 105°C, followed by complete dehydration to the anhydride at approximately 135°C.[1]

-

Decomposition of Anhydrous Acetate: The anhydrous holmium acetate then decomposes into holmium hydroxyacetate (Ho(OH)(CH₃COO)₂).

-

Formation of Oxyacetate: Further heating leads to the formation of holmium oxyacetate (HoO(CH₃COO)).

-

Formation of Oxycarbonate: The oxyacetate then transforms into holmium oxycarbonate (Ho₂O₂CO₃).

-

Final Oxide Formation: Finally, the oxycarbonate decomposes to holmium oxide (Ho₂O₃) at around 590°C.[1]

This complex decomposition pathway is visually represented in the following diagram:

Experimental Protocols

A generalized experimental protocol for the TGA-DSC analysis of rare earth acetate hydrates is provided below. It is important to note that specific instrument parameters may need to be optimized based on the available equipment and the specific hydration state of the holmium acetate crystals.

3.1. Sample Preparation

-

A small amount of this compound crystals (typically 5-10 mg) is accurately weighed into an appropriate TGA-DSC crucible (e.g., alumina or platinum).

-

To ensure representative results, it is recommended to use a fresh, well-characterized sample.

3.2. TGA-DSC Instrument Parameters

| Parameter | Recommended Setting |

| Temperature Range | Ambient to 1000°C |

| Heating Rate | 10°C/min |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

| Flow Rate | 20-50 mL/min |

| Crucible | Alumina or Platinum |

| Reference | Empty crucible of the same material |

The experimental workflow can be summarized as follows:

Quantitative Data Presentation

The following table summarizes the theoretical mass loss for the decomposition of holmium acetate tetrahydrate (Ho(CH₃COO)₃ · 4H₂O), a commonly available form.[2] Experimental data from literature is often presented for various hydrated forms, and direct quantitative comparison can be challenging without knowing the exact initial hydration state. The DSC data (enthalpy changes) are particularly scarce in the public domain and would typically be determined experimentally.

Table 1: Theoretical TGA Data for Holmium Acetate Tetrahydrate (Ho(CH₃COO)₃ · 4H₂O)

Molecular Weight of Ho(CH₃COO)₃ · 4H₂O = 414.09 g/mol Molecular Weight of Ho₂O₃ = 377.86 g/mol

| Decomposition Step | Product | Temperature Range (°C) | Theoretical Mass Loss (%) | Cumulative Mass Loss (%) |

| Dehydration (Step 1) | Ho(CH₃COO)₃ | ~100 - 150 | 17.39 | 17.39 |

| Decomposition to Ho₂O₃ | Ho₂O₃ | ~150 - 600 | 36.98 | 54.37 |

| Total | 54.37 | 54.37 |

Note: The decomposition from anhydrous holmium acetate to holmium oxide involves several overlapping steps, making it difficult to assign distinct mass losses to each intermediate without high-resolution TGA or deconvolution of the data. The values presented represent the overall transformation.

Table 2: DSC Data (Enthalpy Changes)

| Thermal Event | Temperature Range (°C) | Enthalpy Change (ΔH) |

| Dehydration | ~100 - 150 | Endothermic (Value not available in literature) |

| Decomposition | ~150 - 600 | Complex (Multiple endothermic and/or exothermic events, specific values not available in literature) |

Data Interpretation and Logical Relationships

The correlation between the observed TGA and DSC events and the chemical transformations is crucial for a complete analysis. The following diagram illustrates the logical relationship between the experimental observations and the interpretation of the decomposition pathway.

Conclusion

References

An In-depth Technical Guide to the FT-IR Spectroscopic Characterization of Holmium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic characterization of holmium acetate hydrate, Ho(CH₃COO)₃·nH₂O. The document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and a logical workflow for the characterization process. This information is crucial for researchers working with lanthanide-based compounds in fields such as materials science and drug development, where precise structural characterization is paramount.

Introduction to FT-IR Spectroscopy of this compound

This compound is a salt of the lanthanide element holmium. Like other metal carboxylates, its structure and bonding can be effectively probed using FT-IR spectroscopy. The infrared spectrum of this compound is primarily characterized by the vibrational modes of the acetate (CH₃COO⁻) and water (H₂O) ligands coordinated to the holmium(III) ion.

The key diagnostic regions in the FT-IR spectrum include:

-

O-H Stretching Region (3600-3200 cm⁻¹): Dominated by the stretching vibrations of the water of hydration. The broadness of these bands is indicative of hydrogen bonding.

-

C-H Stretching Region (3000-2850 cm⁻¹): Arising from the methyl groups of the acetate ligands.

-

Carboxylate Stretching Region (1650-1350 cm⁻¹): This region contains the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). The frequency separation (Δν) between these two bands is a critical parameter for determining the coordination mode of the acetate ligand (monodentate, bidentate chelating, or bridging).

-

Fingerprint Region (< 1200 cm⁻¹): Contains various bending and rocking vibrations of the acetate and water ligands, as well as vibrations involving the holmium-oxygen bonds.

Expected FT-IR Vibrational Bands of this compound

| Wavenumber (cm⁻¹) | Assignment | Description of Vibrational Mode |

| ~3600 - 3200 | ν(O-H) | Stretching vibrations of coordinated and lattice water molecules, typically appearing as a broad band due to hydrogen bonding. |

| ~3000 - 2920 | ν(C-H) | Asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups of the acetate ligands. |

| ~1630 - 1650 | δ(H-O-H) | Bending (scissoring) vibration of coordinated water molecules. |

| ~1580 - 1540 | νₐₛ(COO⁻) | Asymmetric stretching vibration of the carboxylate group. |

| ~1450 - 1410 | νₛ(COO⁻) | Symmetric stretching vibration of the carboxylate group. |

| ~1350 | δ(CH₃) | Bending vibrations of the methyl groups. |

| ~1050 - 1010 | ρ(CH₃) | Rocking vibrations of the methyl groups. |

| ~950 | ν(C-C) | Stretching vibration of the carbon-carbon bond in the acetate ligand. |

| ~700 - 600 | δ(COO⁻) | Bending vibrations of the carboxylate group. |

| ~500 - 400 | ν(Ho-O) | Stretching vibrations of the holmium-oxygen bonds, involving both acetate and water ligands. |

Note: The exact positions of the carboxylate stretching bands can vary depending on the coordination environment of the acetate ligands.

Experimental Protocol for FT-IR Analysis

This section details a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample of this compound using the KBr pellet method.

3.1. Materials and Equipment

-

This compound sample

-

Potassium bromide (KBr), FT-IR grade, dried in an oven at >100°C

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

-

Spatula

-

Desiccator

3.2. Sample Preparation (KBr Pellet Method)

-

Grinding: In a dry environment (e.g., under a heat lamp or in a glove box to minimize moisture absorption), place approximately 1-2 mg of the this compound sample into the agate mortar. Grind the sample to a very fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100. Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogeneous distribution of the sample within the KBr matrix.

-

Pellet Formation: Transfer the ground mixture to the pellet-forming die. Distribute the powder evenly in the die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be clear and free of cracks or cloudiness.

3.3. Spectrometer Setup and Data Acquisition

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (mostly H₂O and CO₂). This background spectrum will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place the KBr pellet containing the this compound sample into the sample holder in the spectrometer.

-

Data Collection: Acquire the FT-IR spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

3.4. Data Processing and Analysis

-

Baseline Correction: Apply a baseline correction to the acquired spectrum to remove any sloping or curved baseline.

-

Peak Picking: Identify and label the wavenumbers of the significant absorption bands.

-

Interpretation: Assign the observed vibrational bands to the corresponding functional groups and vibrational modes as outlined in the data table above. Pay close attention to the positions and the separation of the asymmetric and symmetric carboxylate stretching frequencies to infer the coordination mode.

Logical Workflow for FT-IR Characterization

The following diagram illustrates the logical workflow for the FT-IR spectroscopic characterization of this compound.

Caption: Logical workflow for the FT-IR characterization of this compound.

Signaling Pathways and Molecular Interactions

While "signaling pathways" are typically associated with biological systems, in the context of FT-IR spectroscopy, we can conceptualize a "logical pathway" for how molecular vibrations are probed and interpreted.

Caption: Probing molecular vibrations in this compound with infrared radiation.

An In-Depth Technical Guide to the X-ray Diffraction Pattern of Holmium Acetate Hydrate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray diffraction (XRD) characteristics of holmium acetate hydrate powder. Due to the limited availability of a complete, publicly accessible experimental XRD dataset specifically for this compound, this document presents a representative powder diffraction pattern derived from the crystallographic data of a closely related and structurally similar compound: neodymium acetate tetrahydrate. This serves as a valuable proxy for understanding the expected diffraction characteristics. The guide details a standard experimental protocol for powder XRD analysis and includes a workflow diagram to illustrate the process.

Introduction to this compound and X-ray Diffraction

Holmium, a rare earth element, forms a hydrated acetate salt, this compound, with the general formula Ho(CH₃COO)₃·xH₂O. A common form is the tetrahydrate, Ho(CH₃COO)₃·4H₂O[1]. This compound, like other lanthanide acetates, is of interest in various fields, including materials science and as a precursor in the synthesis of other holmium-containing materials.

Powder X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. It provides information on the phases present, crystal structure, and physical properties of the crystalline material. By bombarding a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated, which acts as a fingerprint for the crystalline solid.

Representative X-ray Diffraction Data

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.32 | 10.62 | 100.0 |

| 9.84 | 8.98 | 35.2 |

| 11.78 | 7.51 | 25.6 |

| 13.54 | 6.53 | 18.9 |

| 15.67 | 5.65 | 42.1 |

| 16.68 | 5.31 | 55.3 |

| 17.52 | 5.06 | 28.7 |

| 18.96 | 4.68 | 60.1 |

| 20.21 | 4.39 | 75.8 |

| 21.55 | 4.12 | 48.9 |

| 23.84 | 3.73 | 30.5 |

| 25.12 | 3.54 | 22.4 |

| 26.78 | 3.33 | 38.7 |

| 28.31 | 3.15 | 20.1 |

| 29.98 | 2.98 | 27.6 |

Note: This data is calculated based on the single-crystal structure of neodymium acetate tetrahydrate and is intended to be representative. Actual experimental data for this compound may vary.

Experimental Protocol for Powder X-ray Diffraction

The following provides a detailed methodology for a typical powder XRD experiment applicable to the analysis of this compound.

3.1. Sample Preparation

-

Grinding: A small amount of the this compound powder is gently ground using an agate mortar and pestle to ensure a fine and uniform particle size, typically in the range of 1-10 µm. This minimizes preferred orientation effects in the diffraction pattern.

-

Sample Mounting: The finely ground powder is then carefully packed into a sample holder. The surface of the powder should be flat and level with the surface of the holder to ensure accurate diffraction angles.

3.2. Instrumentation and Data Collection

-

Instrument: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is commonly used.

-

Instrument Settings:

-

Voltage and Current: The X-ray tube is operated at a specific voltage and current, for example, 40 kV and 30 mA.

-

Goniometer Scan: The goniometer scans through a range of 2θ angles, for instance, from 5° to 70°, to collect the diffraction pattern.

-

Step Size and Dwell Time: A typical step size would be 0.02° with a dwell time of 1-2 seconds per step.

-

-

Data Acquisition: The detector measures the intensity of the diffracted X-rays at each 2θ angle, and the data is recorded by the instrument's software.

3.3. Data Analysis

-

Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present in the sample.

-

Lattice Parameter Refinement: For a known phase, the positions of the diffraction peaks can be used to refine the unit cell parameters of the crystal lattice.

-

Crystallite Size Analysis: The broadening of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation.

Workflow for Powder X-ray Diffraction Analysis

The following diagram illustrates the logical workflow of a powder XRD experiment, from sample preparation to data analysis.

This guide provides a foundational understanding of the X-ray diffraction characteristics of this compound powder, offering both representative data and a detailed experimental framework for researchers in the field.

References

Solubility of Holmium Acetate Hydrate in Polar Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of holmium acetate hydrate in polar solvents. Due to the limited availability of specific quantitative data for this compound, this document synthesizes known qualitative information and presents quantitative data for analogous rare-earth acetates to provide a predictive framework. Furthermore, a detailed experimental protocol for determining the solubility of such compounds is provided, empowering researchers to ascertain precise solubility data for their specific applications.

Introduction to this compound

Holmium, a rare-earth element of the lanthanide series, forms a hydrated acetate salt, this compound (Ho(CH₃COO)₃·xH₂O). This compound typically appears as a pink, crystalline solid. Its solubility in polar solvents is a critical parameter for a variety of applications, including its use as a precursor in the synthesis of advanced materials, in catalysts, and in the development of pharmaceutical agents. Understanding its behavior in solution is fundamental to controlling reaction kinetics, optimizing formulation strategies, and ensuring the homogeneity of resulting products.

Solubility Data

While specific quantitative solubility data for this compound in common polar solvents remains largely unreported in publicly available literature, it is consistently described as being soluble in water. To provide a useful reference for researchers, the following table summarizes the available quantitative solubility data for other structurally similar rare-earth acetate hydrates. This data can serve as a valuable estimation tool, as the chemical properties of lanthanide compounds often exhibit periodic trends.

Table 1: Quantitative Solubility of Selected Rare-Earth Acetate Hydrates in Water

| Compound | Solvent | Temperature (°C) | Solubility |

| Cerium(III) Acetate Hydrate | Water | 20 | 260 g/L[1] |

| Gadolinium(III) Acetate | Water | Not Specified | 9.7 g/100 mL (97 g/L) |

| Neodymium(III) Acetate | Water | Not Specified | Soluble[2] |

| Lanthanum(III) Acetate | Water | Not Specified | Soluble |

Note: The exact degree of hydration for these compounds can influence solubility and is not always specified in the source material.

The data for cerium and gadolinium acetates suggest that rare-earth acetates can exhibit significant solubility in water. It is reasonable to infer that this compound would also display considerable solubility in water. For polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), qualitative statements suggest that some rare-earth acetates are soluble, but quantitative data is scarce. For instance, anhydrous lanthanum acetate is reportedly soluble in ethanol[3]. However, the hydrate form of cerium(III) acetate is insoluble in ethanol[4]. This highlights the importance of experimental determination for specific solvent-solute systems.

Experimental Protocol for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[5][6][7][8] This protocol outlines the steps to determine the solubility of this compound in a given polar solvent.

3.1. Materials and Equipment

-

This compound

-

Polar Solvent (e.g., deionized water, ethanol, methanol, DMSO)

-

Analytical Balance

-

Thermostatic Shaker or Magnetic Stirrer with Hotplate

-

Temperature Probe

-

Syringe Filters (chemically compatible with the solvent)

-

Volumetric Flasks

-

Pipettes

-

Drying Oven

-

Desiccator

-

Beakers and Erlenmeyer Flasks

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen polar solvent in an Erlenmeyer flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points until the concentration of the solution stabilizes.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter that is also at the equilibrium temperature. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a precise volume of the clear filtrate into the pre-weighed evaporating dish and record the exact volume.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a preliminary thermal analysis, such as thermogravimetric analysis, is recommended to determine the decomposition temperature).

-

Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried holmium acetate.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

3.3. Data Calculation

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried holmium acetate (g) / Volume of filtrate (L))

3.4. Alternative Methods

For colored compounds like holmium acetate, UV-Vis spectrophotometry can be an effective alternative method for determining concentration.[9] This involves creating a calibration curve of absorbance versus known concentrations of this compound in the solvent of interest. The concentration of the saturated solution can then be determined by measuring its absorbance and comparing it to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

- 1. carlroth.com [carlroth.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. heegermaterials.com [heegermaterials.com]

- 4. Cerium(III) acetate - Wikipedia [en.wikipedia.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. dlt.ncssm.edu [dlt.ncssm.edu]

Unveiling the Low-Temperature Magnetic Behavior of Holmium Acetate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the magnetic properties of holmium acetate hydrate at low temperatures. Holmium (Ho), a lanthanide element, is known for its significant magnetic moment, making its compounds of great interest for applications in materials science and potentially in drug delivery and imaging. This document summarizes the available data on the magnetic susceptibility and magnetization of holmium-containing acetate complexes at cryogenic temperatures. It also details the experimental protocols for the synthesis of this compound and the methodologies for its magnetic characterization. The aim is to provide a foundational resource for researchers investigating the magnetic behavior of lanthanide-based coordination compounds.

Introduction

The magnetic properties of lanthanide compounds at low temperatures are a subject of intense research due to their potential applications in quantum computing, high-density magnetic storage, and medical diagnostics. Holmium, in particular, possesses one of the highest magnetic moments of any element. When incorporated into coordination complexes such as this compound (Ho(CH₃COO)₃·xH₂O), its magnetic behavior is influenced by the crystal electric field, the coordination environment of the Ho³⁺ ion, and interactions with neighboring ions. Understanding these properties is crucial for the rational design of new materials with tailored magnetic functionalities. This guide focuses on the low-temperature magnetic characteristics of this compound, providing a summary of relevant data and experimental procedures.

Synthesis of Holmium Acetate Tetrahydrate

Holmium acetate tetrahydrate can be synthesized through the reaction of holmium(III) oxide with acetic acid.

Experimental Protocol

Materials:

-

Holmium(III) oxide (Ho₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

Procedure:

-

A stoichiometric amount of holmium(III) oxide is slowly added to a solution of acetic acid in deionized water.

-

The mixture is gently heated and stirred until the holmium(III) oxide is completely dissolved.

-

The resulting solution is filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to evaporate slowly at room temperature.

-

Pale yellow crystals of holmium acetate tetrahydrate will form over a period of several days.

-

The crystals are then harvested, washed with a small amount of cold deionized water, and dried in a desiccator.

Low-Temperature Magnetic Properties

At low temperatures, this compound is expected to exhibit paramagnetic behavior, with the magnetic properties dominated by the large magnetic moment of the Ho³⁺ ion. The crystal field environment created by the acetate and water ligands will lead to a splitting of the electronic energy levels of the Ho³⁺ ion, which in turn affects the temperature dependence of the magnetic susceptibility.

Quantitative Data

While specific quantitative data for this compound is scarce in the literature, data from a closely related binuclear holmium complex, Ho₂(Lₒₑt)₂(OAc)₄, provides valuable insight into the expected magnetic behavior[1][2][3]. The temperature-dependent magnetic susceptibility of this complex was measured, and the results are summarized in Table 1.

| Temperature (K) | χₘT (cm³ K mol⁻¹) |

| 300 | 26.82 |

| 2.0 | 6.81 |

| Table 1: Temperature-dependent magnetic susceptibility (χₘT) for Ho₂(Lₒₑt)₂(OAc)₄. Data extracted from reference[2]. |

The decrease in the χₘT product with decreasing temperature is characteristic of the depopulation of the excited Stark sublevels of the Ho³⁺ ions due to the crystal field effect and/or the presence of weak antiferromagnetic interactions between the holmium centers[1][2].

Experimental Protocols for Magnetic Measurements

The low-temperature magnetic properties of this compound can be investigated using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Magnetic Susceptibility Measurements

Instrumentation:

-

Quantum Design SQUID Magnetometer (or equivalent)

Procedure:

-

A powdered sample of this compound is loaded into a gelatin capsule.

-

The capsule is placed in a sample holder and inserted into the SQUID magnetometer.

-

The temperature is varied from 300 K down to 2 K.

-

The magnetic susceptibility is measured at a constant applied DC magnetic field (e.g., 1000 Oe).

-

Both zero-field-cooled (ZFC) and field-cooled (FC) measurements can be performed to probe for any magnetic ordering or spin-glass behavior.

Magnetization Measurements

Instrumentation:

-

Quantum Design SQUID Magnetometer (or equivalent)

Procedure:

-

The sample is cooled to a specific low temperature (e.g., 2 K).

-

The applied magnetic field is varied from 0 to a maximum value (e.g., 7 T).

-

The magnetization of the sample is measured as a function of the applied magnetic field.

-

This process can be repeated at several different low temperatures to obtain a family of magnetization isotherms.

Discussion and Future Outlook

The study of the low-temperature magnetic properties of this compound is still in its early stages. The preliminary data from related compounds suggest a paramagnetic behavior dominated by the Ho³⁺ ions, with the influence of the crystal field being significant at cryogenic temperatures. Further detailed investigations are required to fully elucidate the magnetic structure and dynamics of this compound.

Future research should focus on:

-

Growing single crystals of this compound to enable anisotropic magnetic measurements.

-

Performing detailed heat capacity measurements at low temperatures to probe for magnetic phase transitions.

-

Utilizing techniques such as neutron scattering to directly probe the magnetic ordering and crystal field levels.

-

Correlating the magnetic properties with the detailed crystal structure of the compound.

A thorough understanding of the magnetic behavior of this compound will contribute to the broader field of molecular magnetism and may pave the way for the development of new functional materials.

Conclusion

This technical guide has provided an overview of the synthesis and low-temperature magnetic properties of this compound. While specific data for this compound is limited, the information presented from related materials offers a valuable starting point for researchers. The detailed experimental protocols for synthesis and magnetic characterization are intended to facilitate further investigation into this and other lanthanide-based coordination compounds. The continued exploration of such materials holds significant promise for advancements in various scientific and technological fields.

References

- 1. Syntheses, structures, and magnetic properties of acetate-bridged lanthanide complexes based on a tripodal oxygen ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Syntheses, structures, and magnetic properties of acetate-bridged lanthanide complexes based on a tripodal oxygen ligand [frontiersin.org]

- 3. journals.aps.org [journals.aps.org]

Determining the Hydration State of Holmium Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to determine the hydration state of Holmium (III) acetate. Accurate characterization of the water of hydration is critical for researchers, scientists, and drug development professionals, as it directly impacts molecular weight, solubility, stability, and overall pharmacological activity of holmium-containing compounds. This document outlines key experimental protocols, presents quantitative data for various hydration states, and provides visual workflows to facilitate a thorough understanding of the characterization process.

Overview of Holmium Acetate Hydration States

Holmium (III) acetate, a salt of the lanthanide element holmium, can exist in several hydration states. The number of water molecules associated with the holmium acetate crystal lattice can vary depending on the synthesis and storage conditions. Documented hydrates include a hemiheptahydrate (3.5 water molecules), a tetrahydrate (4 water molecules), and a monohydrate (1 water molecule).[1][2][3][4] The anhydrous form can be obtained by heating the hydrated salt.[1]

A general workflow for determining the hydration state of a holmium acetate sample is presented below.

References

Holmium Acetate Hydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of holmium acetate hydrate, a lanthanide compound with emerging applications in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering detailed information on its chemical properties, synthesis, and potential therapeutic and diagnostic applications.

Core Chemical and Physical Properties

This compound is a salt of the rare earth element holmium. It typically appears as a pinkish, crystalline solid that is soluble in water.[1] The degree of hydration can vary, which is reflected in the different CAS numbers reported in the literature. The two most commonly cited CAS numbers are 312619-49-1 for the hydrate with an variable number of water molecules (xH₂O) and 25519-09-9 , which is often associated with the monohydrate or a general hydrate form.[1][2][3]

Below is a summary of the key quantitative data for this compound:

| Property | Value | Source(s) |

| CAS Number | 312619-49-1 (hydrate), 25519-09-9 (monohydrate/hydrate) | [1][2][3] |

| Molecular Formula | (CH₃COO)₃Ho · xH₂O | [2] |

| Molecular Weight (Anhydrous) | 342.06 g/mol | [2][4] |

| Appearance | Pink solid, powder, crystals, or chunks | [1][2][4] |

| Solubility | Soluble in water | [1] |

| Purity (typical) | 99.9% to 99.99% (trace metals basis) | [1][2] |

Synthesis of this compound

A common and straightforward method for the laboratory synthesis of this compound involves the reaction of holmium(III) oxide with acetic acid.[5] The general chemical equation for this reaction is:

Ho₂O₃ + 6CH₃COOH → 2Ho(CH₃COO)₃ + 3H₂O[5]

A more detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis from Holmium Oxide

-

Dissolution: Holmium(III) oxide is dissolved in hot acetic acid.[5]

-

pH Adjustment: For the formation of the tetrahydrate, the pH of the solution should be adjusted to 4.[5]

-

Crystallization: The solution is then cooled to allow for the crystallization of this compound.

-

Isolation: The resulting crystals are isolated from the solution by filtration.

-

Drying: The crystals are dried under appropriate conditions to remove excess solvent.

The following diagram illustrates the workflow for the synthesis of this compound.

Biomedical Applications and Future Directions

While this compound itself is primarily used as a precursor, holmium-containing compounds have significant potential in various biomedical applications.[6] The unique paramagnetic and high electron density properties of the holmium ion make it a candidate for use in advanced imaging and therapeutic modalities.[1]

Lanthanides, including holmium, are increasingly being investigated for their roles in cancer diagnosis and therapy.[7][8] Holmium-based nanoparticles have been explored as contrast agents for both magnetic resonance imaging (MRI) and computed tomography (CT).[9] Furthermore, the radioactive isotope holmium-166 is a potent beta-emitter used in radiotherapy for the treatment of various cancers.[1]

The diagram below outlines the logical progression from this compound as a starting material to its potential downstream applications in drug development and therapy.

References

- 1. The various therapeutic applications of the medical isotope holmium-166: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Holmium acetate - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Facile Synthesis of Holmium-Based Nanoparticles as a CT and MRI Dual-Modal Imaging for Cancer Diagnosis [frontiersin.org]

- 4. digital.csic.es [digital.csic.es]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Lanthanides: Applications in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Innovative lanthanide complexes: Shaping the future of cancer/ tumor chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Hydrolysis Behavior of Holmium Acetate Hydrate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis behavior of holmium acetate hydrate in aqueous solutions. Holmium-containing compounds are of increasing interest in various biomedical applications, including as radionuclide carriers in radiotherapy. Understanding the speciation and hydrolysis of the holmium(III) ion (Ho³⁺) in aqueous environments is critical for predicting its bioavailability, transport, and potential toxicity in physiological systems. This document outlines the key hydrolysis reactions, presents relevant quantitative data, details experimental protocols for characterization, and provides visual representations of the hydrolysis pathway and experimental workflows.

Introduction to Holmium(III) Hydrolysis

When this compound, Ho(CH₃COO)₃·nH₂O, is dissolved in water, the holmium(III) ion undergoes hydrolysis, a reaction with water molecules that results in the formation of various hydroxo-complexes. This process is highly dependent on the pH of the solution. As the pH increases, the aqua-coordinated holmium ion, [Ho(H₂O)ₙ]³⁺, progressively deprotonates to form species such as [Ho(OH)(H₂O)ₙ₋₁]²⁺, [Ho(OH)₂(H₂O)ₙ₋₂]⁺, and eventually precipitates as holmium hydroxide, Ho(OH)₃. The formation of these species significantly alters the chemical properties and biological interactions of holmium in solution.

Quantitative Data on Holmium(III) Hydrolysis

The hydrolysis of the holmium(III) ion can be described by a series of equilibrium reactions. The stability of the resulting hydroxo-complexes is quantified by their formation constants (β). The following tables summarize the key hydrolysis constants for holmium(III) from established sources.

Table 1: First Hydrolysis Constant of Holmium(III)

| Reaction | log₁₀*β₁ | Ionic Medium | Temperature (K) | Method | Reference |

| Ho³⁺ + H₂O ⇌ Ho(OH)²⁺ + H⁺ | -8.02 ± 0.07 | 2 M NaClO₄ | 303 | Spectrophotometry, Potentiometry | [1] |

| Ho³⁺ + H₂O ⇌ Ho(OH)²⁺ + H⁺ | -8.16 ± 0.04 | 2 M NaCl | 303 | Spectrophotometry, Potentiometry | [2] |

Note: The constant is reported as log₁₀β₁, which corresponds to the equilibrium constant for the reaction shown.*

Table 2: Compiled Hydrolysis Constants for Mononuclear and Polynuclear Holmium(III) Species

| Reaction | log₁₀K (at infinite dilution) | Reference |

| Ho³⁺ + H₂O ⇌ HoOH²⁺ + H⁺ | -7.43 ± 0.05 | [3] |

| 2Ho³⁺ + 2H₂O ⇌ Ho₂(OH)₂⁴⁺ + 2H⁺ | -13.5 ± 0.2 | [3] |

| 3Ho³⁺ + 5H₂O ⇌ Ho₃(OH)₅⁴⁺ + 5H⁺ | -30.9 ± 0.3 | [3] |

| Ho(OH)₃(s) + 3H⁺ ⇌ Ho³⁺ + 3H₂O | 15.60 ± 0.30 | [3] |

Experimental Protocols for Characterizing Holmium(III) Hydrolysis

The determination of hydrolysis constants and the characterization of hydroxo-species in solution are primarily achieved through potentiometric titrations and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the formation constants of metal-ligand complexes, including hydroxo-species.[4]

Objective: To determine the hydrolysis constants of Ho(III) by monitoring the change in pH of a holmium acetate solution upon titration with a strong base.

Materials and Equipment:

-

Holmium(III) acetate hydrate

-

Standardized sodium hydroxide (NaOH) solution (CO₂-free)

-

Perchloric acid (HClO₄) or Sodium Chloride (NaCl) for ionic strength adjustment

-

High-purity water (deionized and boiled to remove CO₂)

-

Potentiometer with a glass pH electrode and a reference electrode (e.g., Ag/AgCl)

-

Thermostated reaction vessel

-

Magnetic stirrer

-

Calibrated burette

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of holmium(III) perchlorate or chloride from holmium oxide to avoid the complexing effect of acetate during the primary hydrolysis study. The concentration should be accurately known.

-

Prepare a solution of known ionic strength (e.g., 2 M NaClO₄ or NaCl) to maintain constant activity coefficients.[2]

-

Prepare a standardized, carbonate-free NaOH solution.

-

-

Titration Setup:

-

Place a known volume of the holmium(III) solution in the thermostated reaction vessel.

-

Add the ionic strength medium.

-

Immerse the calibrated pH electrode and reference electrode in the solution.

-

Ensure the solution is continuously stirred.

-

Maintain a CO₂-free atmosphere by bubbling an inert gas (e.g., argon) through the solution.

-

-

Data Collection:

-

Record the initial pH of the solution.

-

Add small, precise increments of the standardized NaOH solution using the burette.

-

After each addition, allow the system to reach equilibrium and record the stable pH reading and the volume of titrant added.

-

Continue the titration until precipitation is observed or a significant pH range has been covered.

-

-

Data Analysis:

-

The collected data (volume of titrant vs. pH) is processed using a computer program such as SUPERQUAD.[2]

-

The program refines the stability constants (β) for the proposed hydrolysis species (e.g., Ho(OH)²⁺, Ho₂(OH)₂⁴⁺) by minimizing the difference between the experimental and calculated pH values.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to study the formation of different holmium species in solution, as the coordination environment of the Ho(III) ion changes upon hydrolysis, leading to shifts in its absorption spectrum.[1]

Objective: To monitor the change in the UV-Vis absorption spectrum of a holmium(III) solution as a function of pH to identify different hydroxo-species and determine hydrolysis constants.

Materials and Equipment:

-

Holmium(III) solution (as per the potentiometric titration)

-

Solutions of varying pH (buffers or by addition of acid/base)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Sample Preparation:

-

Prepare a series of holmium(III) solutions at a constant ionic strength and temperature, but with varying pH values.

-

The pH of each solution should be accurately measured.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 280-325 nm for Ho(III) hydrolysis).[1]

-

Use a reference cuvette containing the ionic medium without holmium(III) to correct for background absorbance.

-

-

Data Analysis:

-

The changes in the absorbance at specific wavelengths with varying pH are analyzed.

-

The data can be processed using software like SQUAD to determine the molar absorptivities of the individual species and the corresponding hydrolysis constants.[2]

-

Visualizing Hydrolysis Pathways and Experimental Workflows

Signaling Pathway of Holmium(III) Hydrolysis

The following diagram illustrates the stepwise hydrolysis of the holmium(III) ion in an aqueous solution as the pH increases.

Caption: Stepwise hydrolysis and dimerization of the aqueous holmium(III) ion.

Experimental Workflow for Hydrolysis Constant Determination

This diagram outlines the logical flow of the experimental and computational steps involved in determining the hydrolysis constants of holmium(III).

Caption: Workflow for the determination of holmium(III) hydrolysis constants.

Conclusion

The hydrolysis of this compound in aqueous solution is a fundamental process that dictates the speciation and, consequently, the behavior of holmium in biological and pharmaceutical systems. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate and control the aqueous chemistry of holmium. Accurate characterization of these hydrolysis reactions is essential for the design of effective and safe holmium-based therapeutic and diagnostic agents.

References

A Technical Guide to the Purity of Commercially Available Holmium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity levels of commercially available holmium acetate hydrate. It is designed to assist researchers, scientists, and professionals in drug development in selecting appropriate grades of this compound for their specific applications. This document outlines the typical purity specifications from various suppliers, details the experimental protocols used to determine these purities, and provides a visual workflow for purity analysis.

Data on Commercial Purity Levels

The purity of commercially available this compound is typically high, with most suppliers offering grades of 99.9% or higher. The basis of this purity is often specified as relative to the rare earth oxide (REO) content or on a trace metals basis. The table below summarizes the purity levels from several prominent chemical suppliers. It is important to note that the degree of hydration can vary, which may affect the overall purity calculation.

| Supplier | Product Number/Name | Stated Purity | Purity Basis |

| Sigma-Aldrich | Holmium(III) acetate hydrate | 99.99% | Trace Metals Basis |

| ProChem, Inc. | Holmium (III) Acetate Hydrate | 99.9% | Not Specified |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | Holmium(III) acetate hydrate, REacton™ | 99.9% | REO |

| Ereztech | Holmium (III) acetate hydrate | 99%+ (Assay) | By Titration |

| Otto Chemie Pvt. Ltd. | Holmium(III) acetate, hydrate | 99.99% | Not Specified |

Experimental Protocols for Purity Determination

The overall purity of this compound is determined through a combination of analytical techniques designed to quantify the holmium content, identify and quantify metallic impurities, and determine the water of hydration.

Assay of Holmium Content by Complexometric Titration

A common method for determining the holmium content is through complexometric titration with ethylenediaminetetraacetic acid (EDTA). This method relies on the formation of a stable complex between the holmium ion (Ho³⁺) and EDTA.

Methodology:

-

Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in deionized water. The solution may be gently heated to ensure complete dissolution.

-

Buffering: The pH of the solution is adjusted to approximately 5.0-6.0 using a hexamine (hexamethylenetetramine) buffer. This pH range is crucial for the stability of the holmium-EDTA complex and the proper functioning of the indicator.

-

Indicator: A small amount of Xylenol Orange indicator is added to the solution. In the presence of free holmium ions, the indicator forms a reddish-purple complex.

-

Titration: The solution is titrated with a standardized solution of EDTA. As EDTA is added, it preferentially complexes with the free holmium ions.

-

Endpoint Determination: The endpoint of the titration is reached when all the holmium ions have been complexed by the EDTA. At this point, the EDTA removes the holmium from the indicator complex, causing a sharp color change from reddish-purple to yellow.

-

Calculation: The holmium content is calculated based on the volume and concentration of the EDTA solution used and the initial mass of the sample.

Determination of Trace Metal Impurities by ICP-MS

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a powerful technique for identifying and quantifying trace metallic impurities in high-purity rare earth materials.

Methodology:

-

Sample Digestion: A known weight of the this compound is digested in a high-purity acid, typically nitric acid. The digestion is usually performed in a clean, controlled environment to avoid contamination.

-

Sample Introduction: The digested sample solution is introduced into the ICP-MS instrument. The high-temperature argon plasma atomizes and ionizes the sample.

-

Mass Analysis: The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

-

Detection and Quantification: A detector measures the abundance of each ion, and the data is processed to determine the concentration of each trace metal impurity. Calibration standards are used to ensure the accuracy of the quantification.

Determination of Water of Hydration by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to determine the water content (degree of hydration) of the this compound by measuring the change in mass of a sample as it is heated.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the this compound is placed in a TGA crucible.

-

Heating Program: The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate.

-

Mass Loss Measurement: The TGA instrument continuously monitors and records the mass of the sample as a function of temperature.

-

Data Analysis: The resulting TGA curve shows distinct mass loss steps corresponding to the loss of water molecules. The temperature at which these losses occur can provide information about the nature of the water binding. The percentage of mass loss is used to calculate the number of water molecules of hydration.

An alternative and more specific method for water determination is Karl Fischer Titration , which is a chemical method that reacts specifically with water.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive purity analysis of this compound.

Caption: Workflow for Purity Analysis of this compound.

Safety and Handling of Holmium Acetate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Holmium (III) acetate hydrate. The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, emergency protocols, and the experimental basis for these recommendations. This guide is intended for use by qualified professionals in a laboratory or industrial setting.

Chemical and Physical Properties

Holmium (III) acetate hydrate is a pink, crystalline solid that is soluble in water.[1] It is a source of Holmium that, upon heating, decomposes to form Holmium oxide. The properties of this compound are critical for understanding its behavior and potential hazards.

| Property | Data | Reference |

| Chemical Formula | Ho(CH₃COO)₃ · xH₂O | --INVALID-LINK-- |

| Molecular Weight | 342.06 g/mol (anhydrous basis) | --INVALID-LINK-- |

| Appearance | Pink solid (powder, crystals, or chunks) | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

| Decomposition | Holmium acetate hemihepthydate decomposes at 105 °C to a hemihydrate, which further decomposes at 135 °C to an anhydride. Continued heating leads to the formation of Ho(OH)(CH₃COO)₂, then HoO(CH₃COO), followed by Ho₂O₂CO₃, and finally Holmium oxide at 590 °C. | --INVALID-LINK-- |

Hazard Identification and Classification

Holmium (III) acetate hydrate is classified as an irritant.[1][2] Understanding its specific hazards is crucial for safe handling.

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation. |

Data sourced from multiple Safety Data Sheets.[1][3][4][5]

Experimental Protocols for Hazard Determination

The hazard classifications listed above are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that toxicity data is reliable and comparable across different substances and testing laboratories.

Skin Irritation

The potential for a substance to cause skin irritation is typically assessed using the OECD Test Guideline 404 for Acute Dermal Irritation/Corrosion .

-

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.

-

Methodology:

-

A small area of the animal's fur is clipped.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a gauze patch, which is then placed on the clipped skin.

-

The patch is covered with an occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the dressing and any residual substance are removed.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

-

Classification: The severity and reversibility of the skin reactions are scored. A substance is classified as a skin irritant (Category 2) if it produces reversible inflammatory changes.

In recent years, in vitro methods using reconstructed human epidermis (RhE) models, such as OECD Test Guideline 439 , are increasingly used to reduce animal testing.[1][5][6] In this method, the test substance is applied to the surface of the RhE tissue, and cell viability is measured after a set exposure time.[5] A significant reduction in cell viability indicates irritation potential.[5]

Eye Irritation

The potential for a substance to cause eye irritation is assessed using the OECD Test Guideline 405 for Acute Eye Irritation/Corrosion .[4][7][8]

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal, typically an albino rabbit, with the untreated eye serving as a control.[4]

-

Methodology:

-

The animal's eyes are examined for any pre-existing irritation before the test.

-

0.1 mL (for liquids) or a small amount of solid (not exceeding 100 mg) is instilled into the conjunctival sac of one eye.[8]

-

The eyelids are held shut for a few seconds to prevent loss of the substance.

-

The eye is observed for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days.[9]

-

-

Classification: The severity and reversibility of the ocular lesions are scored. A substance is classified as causing serious eye irritation (Category 2) if it produces significant, but reversible, eye damage.

Respiratory Irritation

The potential for a substance to cause respiratory irritation is assessed through acute inhalation toxicity studies, such as OECD Test Guideline 403 (traditional LC50) or 436 (Acute Toxic Class Method) .[3][10][11]

-

Principle: Animals are exposed to the test substance in the form of a dust, mist, or vapor in an inhalation chamber for a defined period.

-

Methodology:

-

Animals, typically rats, are placed in exposure chambers.

-

The test atmosphere is generated and maintained at a specific concentration for a set duration (usually 4 hours).

-

Animals are observed for signs of toxicity during and after exposure.

-

Observations continue for up to 14 days, noting any clinical signs of respiratory irritation such as labored breathing, nasal discharge, or changes in respiratory rate.

-

-

Classification: A substance is classified as causing respiratory irritation (STOT SE Category 3) if it produces transient irritant effects in the respiratory tract.

Safe Handling and Storage

Adherence to proper handling and storage procedures is essential to minimize the risk of exposure to Holmium (III) acetate hydrate.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or glasses with side shields conforming to EN166 or NIOSH standards.[3]

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the substance.[3]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]

-

Respiratory Protection: If engineering controls are not sufficient to control airborne dust, use a NIOSH-approved N95 dust mask or a respirator with a particulate filter.[4]

Engineering Controls

-

Work in a well-ventilated area.[3]

-

Use a fume hood or other local exhaust ventilation to control the generation of dusts.[3]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid breathing dust.[5]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

-

Do not eat, drink, or smoke in the work area.

Storage

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures.

First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][9] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[3][9] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.1. Avoid breathing dust and prevent contact with skin and eyes.[3]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[3]

-

Methods for Cleaning Up:

-

Sweep up the spilled material without creating dust.

-

Place the material in a suitable, closed container for disposal.[3]

-

Clean the spill area with soap and water.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: May emit toxic fumes under fire conditions.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[3][5]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of Holmium (III) acetate hydrate, from initial assessment to emergency response.

Caption: Logical workflow for the safe handling of this compound.

Disposal Considerations

Dispose of Holmium (III) acetate hydrate and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the material to enter the environment.

Conclusion